1-Fluoro-2-methyl-4-(4-nitrophenyl)benzene
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Overview
Description
1-Fluoro-2-methyl-4-(4-nitrophenyl)benzene is an organic compound with the molecular formula C13H10FNO2 It is a derivative of biphenyl, characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to the benzene rings
Preparation Methods
The synthesis of 1-Fluoro-2-methyl-4-(4-nitrophenyl)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 1-fluoro-2-methylbenzene followed by a coupling reaction with 4-nitrophenylboronic acid under Suzuki-Miyaura coupling conditions . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity. These methods ensure the compound is produced efficiently and cost-effectively for commercial use.
Chemical Reactions Analysis
1-Fluoro-2-methyl-4-(4-nitrophenyl)benzene undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-2-methyl-4-(4-nitrophenyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Fluoro-2-methyl-4-(4-nitrophenyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The presence of the nitro group makes the compound an electron-deficient aromatic system, which can interact with nucleophiles in biological systems. These interactions can affect various molecular pathways, leading to specific biological effects .
Comparison with Similar Compounds
1-Fluoro-2-methyl-4-(4-nitrophenyl)benzene can be compared with other similar compounds such as:
1-Fluoro-2-methyl-4-nitrobenzene: Lacks the additional phenyl group, making it less complex.
4-Fluoro-3-methylnitrobenzene: Has a different substitution pattern, affecting its reactivity and applications.
2-Fluoro-5-nitrotoluene: Another isomer with different properties and uses
Properties
IUPAC Name |
1-fluoro-2-methyl-4-(4-nitrophenyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-9-8-11(4-7-13(9)14)10-2-5-12(6-3-10)15(16)17/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLQKYKRWQAUCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718390 |
Source
|
Record name | 4-Fluoro-3-methyl-4'-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-40-1 |
Source
|
Record name | 1,1′-Biphenyl, 4-fluoro-3-methyl-4′-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-3-methyl-4'-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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